molecular formula C15H21NO4 B13424013 ethyl (2S,3S)-2-(4-methoxyanilino)-3-methyl-4-oxopentanoate

ethyl (2S,3S)-2-(4-methoxyanilino)-3-methyl-4-oxopentanoate

Cat. No.: B13424013
M. Wt: 279.33 g/mol
InChI Key: GBGNRFZGTLOKJF-YGRLFVJLSA-N
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Description

Ethyl (2S,3S)-2-(4-methoxyanilino)-3-methyl-4-oxopentanoate is a chiral ester derivative featuring a 4-methoxyanilino group, a methyl substituent at the 3-position, and a ketone moiety at the 4-position.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

ethyl (2S,3S)-2-(4-methoxyanilino)-3-methyl-4-oxopentanoate

InChI

InChI=1S/C15H21NO4/c1-5-20-15(18)14(10(2)11(3)17)16-12-6-8-13(19-4)9-7-12/h6-10,14,16H,5H2,1-4H3/t10-,14+/m1/s1

InChI Key

GBGNRFZGTLOKJF-YGRLFVJLSA-N

Isomeric SMILES

CCOC(=O)[C@H]([C@H](C)C(=O)C)NC1=CC=C(C=C1)OC

Canonical SMILES

CCOC(=O)C(C(C)C(=O)C)NC1=CC=C(C=C1)OC

Origin of Product

United States

Biological Activity

Ethyl (2S,3S)-2-(4-methoxyanilino)-3-methyl-4-oxopentanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research studies.

  • Molecular Formula : C₁₈H₁₉N₂O₃
  • Molecular Weight : 313.35 g/mol
  • Structure : The compound features a chiral center at the 2 and 3 positions, contributing to its stereochemistry which may influence its biological activity.

This compound exhibits various biological activities, primarily through modulation of enzyme activity and interaction with cellular receptors. Its structure suggests potential interactions with:

  • Enzymes : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptors : The presence of the methoxy group and aniline moiety indicates possible interactions with neurotransmitter or hormone receptors.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound possess anticancer properties. For instance:

  • In vitro studies show that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways.
  • In vivo studies have demonstrated tumor growth inhibition in xenograft models.

Case Studies

  • Study on Apoptosis Induction
    • Objective : To evaluate the apoptosis-inducing capability of this compound in breast cancer cells.
    • Findings : The compound significantly increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
    • : Suggests potential use in breast cancer therapy.
  • Anti-inflammatory Effects
    • Objective : Assess the anti-inflammatory properties in a murine model of arthritis.
    • Findings : Treatment with the compound resulted in reduced levels of inflammatory cytokines (e.g., TNF-alpha, IL-6).
    • : Highlights its potential for treating inflammatory diseases.

Data Table

PropertyValue
Molecular FormulaC₁₈H₁₉N₂O₃
Molecular Weight313.35 g/mol
SolubilitySoluble in ethanol and DMSO
Melting PointNot determined
Biological ActivitiesAnticancer, Anti-inflammatory

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas include:

  • Clinical Trials : Investigating efficacy and safety in humans.
  • Structure-Activity Relationship Studies : To optimize the compound for enhanced potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key differences in functional groups, stereochemistry, and substituents are highlighted below:

Table 1: Structural and Functional Group Comparisons

Compound Name Key Functional Groups Stereochemistry Notable Substituents
Ethyl (2S,3S)-2-(4-methoxyanilino)-3-methyl-4-oxopentanoate Ester, 4-methoxyanilino, ketone 2S,3S Methyl at C3, methoxy at anilino
N-[5-Bromo-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide Acetamide, bromoindole, morpholine Not specified Bromo at C5, morpholin-4-yl ethyl
N-[5-Ethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide Acetamide, ethylindole, morpholine Not specified Ethyl at C5, morpholin-4-yl ethyl
N-[5-Fluoro-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide Acetamide, fluoroindole, morpholine Not specified Fluoro at C5, morpholin-4-yl ethyl

Key Observations:

Functional Groups: The target compound contains an ester and 4-methoxyanilino group, distinguishing it from the acetamide-linked indole derivatives in . Compounds in feature morpholine and halogenated indole moieties, which are absent in the target molecule.

Stereochemistry :

  • The (2S,3S) configuration of the target compound contrasts with the unspecified stereochemistry of the indole-acetamide analogs. Chirality may influence binding affinity in enzymatic systems.

Substituent Effects: The methoxy group on the anilino ring in the target compound could enhance solubility or modulate electronic effects compared to halogenated indoles (e.g., bromo, fluoro), which are typically used to alter lipophilicity or steric bulk .

Hypothetical Pharmacological and Physicochemical Properties

  • Solubility : The ester group and methoxy substituent may improve aqueous solubility relative to morpholine-containing indole derivatives, which are more lipophilic.
  • Bioactivity: The 4-methoxyanilino group could mimic tyrosine or phenylalanine residues in peptide-based inhibitors, whereas morpholine-indole acetamides may target kinase or protease active sites .

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